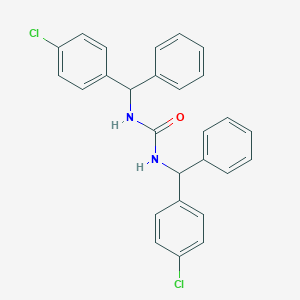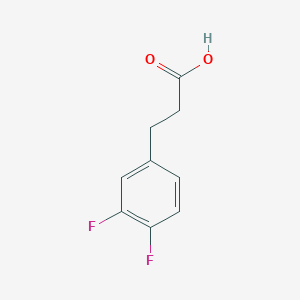
6-(Trifluorométhyl)indoline
Vue d'ensemble
Description
6-(Trifluoromethyl)indoline is a chemical compound that belongs to the indoline family, characterized by the presence of a trifluoromethyl group attached to the sixth position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable scaffold in drug design and development.
Applications De Recherche Scientifique
6-(Trifluoromethyl)indoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with enhanced properties.
Mécanisme D'action
Target of Action
It is known that indole compounds, which include 6-(trifluoromethyl)indoline, are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
Mode of Action
The mode of action of 6-(Trifluoromethyl)indoline involves the introduction of a trifluoromethyl group to indoles on the C2 position . This process is achieved through a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . A radical intermediate may be involved in this transformation .
Biochemical Pathways
The introduction of a trifluoromethyl group to indoles can enhance the polarity, stability, and lipophilicity of the compound . These properties can significantly influence the compound’s interaction with various biochemical pathways.
Pharmacokinetics
The introduction of a trifluoromethyl group can enhance the lipophilicity of the compound , which may influence its absorption and distribution within the body.
Result of Action
It is known that indole compounds, which include 6-(trifluoromethyl)indoline, have diverse bioactive properties and are used in various fields including medicine .
Action Environment
The compound’s synthesis involves a metal-free oxidative trifluoromethylation process , suggesting that the reaction conditions could potentially influence the compound’s action and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline typically involves the introduction of the trifluoromethyl group to the indoline ring. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent. This reaction is carried out under mild conditions, often in the presence of oxidants such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8), leading to the selective introduction of the trifluoromethyl group at the desired position .
Industrial Production Methods: Industrial production of 6-(Trifluoromethyl)indoline may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline ring to indole or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents to the indoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indolines, oxindoles, and indoles, each with unique chemical and biological properties.
Comparaison Avec Des Composés Similaires
Indoline: The parent compound without the trifluoromethyl group.
6-Methylindoline: A similar compound with a methyl group instead of a trifluoromethyl group.
6-Fluoroindoline: A derivative with a fluorine atom at the sixth position.
Comparison: 6-(Trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and bioavailability compared to its analogs. This makes it a more potent and versatile compound in various applications, particularly in drug design and development.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBVZCBWSHFMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436423 | |
| Record name | 6-(Trifluoromethyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181513-29-1 | |
| Record name | 6-(Trifluoromethyl)indoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)indoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)


![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)


![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)
